molecular formula C13H16BrNO3 B2606265 tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 1220039-59-7

tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Cat. No.: B2606265
CAS No.: 1220039-59-7
M. Wt: 314.179
InChI Key: YTHGOQVVMDXWCZ-UHFFFAOYSA-N
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Description

tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate typically involves a multi-step process. One common method involves the regioselective synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. This process can be achieved through a copper(I)-catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted benzoxazines.

Scientific Research Applications

tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 7-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate stands out due to its unique tert-butyl ester group, which can influence its reactivity and biological activity. This structural feature may enhance its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-6-7-17-11-8-9(14)4-5-10(11)15/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHGOQVVMDXWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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